molecular formula C16H28Cl2N2O B4163742 N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B4163742
M. Wt: 335.3 g/mol
InChI Key: GWXMGFOVXGMBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a chlorophenoxy group, and a dimethylethane-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-tert-butyl-2-chlorophenol and N,N-dimethylethylenediamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like chloroform or ethyl acetate. The reaction mixture is typically heated to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide
  • tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate

Uniqueness

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O.ClH/c1-16(2,3)13-6-7-15(14(17)12-13)20-11-9-18-8-10-19(4)5;/h6-7,12,18H,8-11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXMGFOVXGMBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCNCCN(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 5
N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Reactant of Route 6
N-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.